methyl 7-methyl-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-12(9(7)8)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
WQSPZTYMGVQLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation via Alkylating Agents
Post-cyclization methylation is challenging due to isomer formation. US20040248960A1 highlights the use of methylating agents like methyl iodide in polar solvents (e.g., DMF or DMSO) to functionalize indazole-3-carboxylic acid. For 7-methyl substitution, directing groups (e.g., nitro or amino) may be required to achieve regioselectivity.
Example conditions :
Pre-Functionalized Starting Materials
Using precursors with pre-installed methyl groups avoids post-cyclization methylation. For instance, CN103787978A employs o-hydroxyacetophenone derivatives cyclized with hydrazine hydrate under acidic conditions. Adapting this method would involve synthesizing a 7-methyl-substituted acetophenone precursor before cyclization.
Carboxylate Ester Formation
Esterification of the indazole carboxylic acid intermediate is critical. US20220235010A1 utilizes methyl formate under reflux (100–110°C for 15–20 hours) to esterify 6-bromo-1-methylindazole. For the target compound, hydrolysis of a nitrile intermediate followed by esterification could be employed:
-
Hydrolysis : React 7-methyl-1H-indazole-1-carbonitrile with concentrated HCl under reflux to form the carboxylic acid.
-
Esterification : Treat the acid with methanol and catalytic sulfuric acid (80°C, 6 hours).
Yield optimization :
Purification and Isomer Management
Impurities from positional isomers are a major hurdle. US20220235010A1 emphasizes direct synthesis of the 1-methylindazole derivative to bypass alkylation-induced isomers. Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane) or recrystallization (using ethanol/water) are standard for isolating the target compound.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that methyl 7-methyl-1H-indazole-1-carboxylate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival pathways. For example, molecular docking studies suggest that certain derivatives interact effectively with the DNA gyrase enzyme, crucial for bacterial and cancer cell replication .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that various derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biochemical Research
Enzyme Modulation
this compound is utilized in biochemical studies to explore enzyme interactions. It has been shown to act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This property makes it a valuable tool for studying metabolic regulation and drug interactions.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized for various applications, including the development of new pharmaceuticals. The palladium-catalyzed oxidative arylation reaction involving this compound allows for the creation of complex indazole derivatives with potential biological activities .
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials and specialty chemicals. Its unique chemical structure contributes to the development of materials with specific properties, such as improved thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of methyl 7-methyl-1H-indazole-1-carboxylate differ in substituent positions, ester groups (methyl vs. ethyl), or additional functional groups (e.g., amino, nitro). Below is a comparative analysis based on CAS data and synthesis studies:
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Positions | Similarity Score | Key Features |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₁₀N₂O₂ | 190.20 | 7-CH₃, 1-COOCH₃ | Reference | Target compound |
| Ethyl 1H-indazole-7-carboxylate | 885278-74-0 | C₁₀H₁₀N₂O₂ | 190.20 | 7-COOCH₂CH₃ | 0.97 | Ethyl ester; higher lipophilicity |
| Methyl 6-amino-1H-indazole-7-carboxylate | 73907-98-9 | C₉H₉N₃O₂ | 191.19 | 6-NH₂, 7-COOCH₃ | 0.92 | Amino group enhances reactivity |
| Methyl 1H-indazole-7-carboxylate | 755752-82-0 | C₉H₈N₂O₂ | 176.17 | 7-COOCH₃ | 0.89 | Lacks methyl group at position 7 |
| Ethyl 7-methyl-1H-indazole-3-carboxylate | 29984-87-0 | C₁₁H₁₂N₂O₂ | 204.22 | 7-CH₃, 3-COOCH₂CH₃ | N/A | Ester at position 3; ethyl group |
| Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | C₉H₇N₃O₄ | 221.17 | 5-NO₂, 3-COOCH₃ | N/A | Nitro group increases electron deficit |
Notes:
- Similarity scores (0.87–0.97) are derived from structural overlap calculations, emphasizing core indazole framework retention.
- Ethyl vs. methyl esters : Ethyl esters (e.g., 885278-74-0) may exhibit altered solubility and metabolic stability compared to methyl esters.
- Amino and nitro substituents: These groups influence electronic properties and reactivity. For instance, methyl 6-amino-1H-indazole-7-carboxylate (73907-98-9) is utilized in nucleophilic substitution reactions due to its NH₂ group.
Biological Activity
Methyl 7-methyl-1H-indazole-1-carboxylate is an organic compound belonging to the indazole family, characterized by its unique structure, which includes a methyl group at the 7-position of the indazole ring and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 178.20 g/mol
Synthesis Methods
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. These methods allow for flexibility in modifying the compound for specific applications, potentially leading to derivatives with enhanced biological activities.
Biological Activity Overview
Research indicates that indazole derivatives, including this compound, may exhibit significant biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing the activity of specific enzymes or receptors. Kinetic studies and binding assays can elucidate its mechanism of action and therapeutic potential.
- Anticancer Properties : Indazole derivatives have been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indazole derivatives. Below is a table summarizing some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1H-indazole-7-carboxylate | C9H8N2O2 | Exhibits similar biological activities |
| Methyl 7-fluoro-1H-indazole-3-carboxylate | C9H7FN2O2 | Contains a fluorine substituent affecting reactivity |
| Ethyl 7-methyl-1H-indole-2-carboxylate | C11H13N2O2 | Different substitution pattern on the indole ring |
| Methyl 5-methoxyindole-3-carboxylate | C10H11N2O3 | Features a methoxy group, influencing solubility |
The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Studies have indicated that it may bind to specific sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This property is essential for its potential use in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of indazole derivatives:
- Enzyme Activity Modulation : A study demonstrated that certain indazole derivatives could inhibit histone deacetylases (HDACs), which play a vital role in gene regulation and cancer progression. The structural features of these compounds significantly influenced their inhibitory potency .
- Antitumor Activity : Research on related indazoles has shown promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could possess similar anticancer properties .
- Pharmacological Applications : The unique structure of this compound allows it to be a candidate for various pharmacological applications, including potential use as an anti-inflammatory or analgesic agent due to its ability to modulate enzyme activities involved in these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
